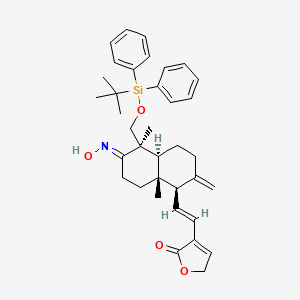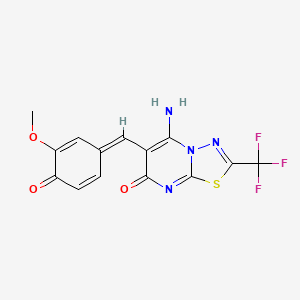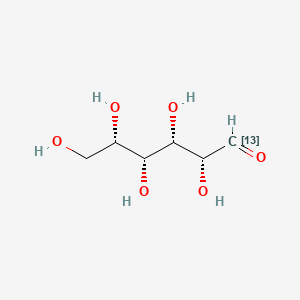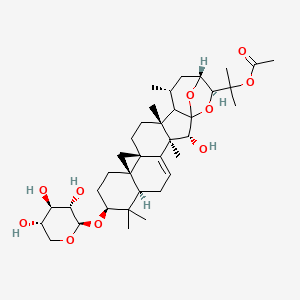![molecular formula C38H45N9O6S2 B15141476 [4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate](/img/structure/B15141476.png)
[4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate is a complex organic compound that features multiple functional groups, including amino, butylamino, pyrido[3,2-d]pyrimidinyl, nitropyridinyl, and disulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate can be approached through a multi-step synthetic route. The key steps may include:
Formation of the pyrido[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the butylamino group: This can be done via nucleophilic substitution using butylamine.
Attachment of the phenylmethyl group: This step may involve a Friedel-Crafts alkylation reaction.
Formation of the disulfanyl linkage: This can be achieved through the reaction of a thiol with a suitable disulfide precursor.
Final assembly and formate addition: The final compound can be obtained by coupling the intermediate products and adding formic acid to form the formate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
The compound [4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate can undergo various types of chemical reactions, including:
Oxidation: The amino and disulfanyl groups can be oxidized to form corresponding oxides and sulfoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The amino and butylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
Major Products
Oxidation: Formation of oxides and sulfoxides.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used as a probe to study cellular processes, particularly those involving disulfide bonds and redox reactions.
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as conductivity or reactivity.
Wirkmechanismus
The mechanism of action of [4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s multiple functional groups allow it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with thiol groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-amino-4-(butylamino)pyrido[3,2-d]pyrimidine]
- [4-(butylamino)pyrido[3,2-d]pyrimidine]
- [5-nitropyridin-2-yl]disulfide
Uniqueness
The uniqueness of [4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate lies in its complex structure, which combines multiple functional groups and heterocyclic rings
Eigenschaften
Molekularformel |
C38H45N9O6S2 |
|---|---|
Molekulargewicht |
788.0 g/mol |
IUPAC-Name |
[4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate |
InChI |
InChI=1S/C37H43N9O4S2.CH2O2/c1-5-6-19-39-35-34-32(43-36(38)44-35)17-15-30(41-34)20-26-7-9-27(10-8-26)22-46(3,4)23-28-11-13-29(14-12-28)42-37(47)50-24-25(2)51-52-33-18-16-31(21-40-33)45(48)49;2-1-3/h7-18,21,25H,5-6,19-20,22-24H2,1-4H3,(H3-,38,39,42,43,44,47);1H,(H,2,3)/t25-;/m1./s1 |
InChI-Schlüssel |
UNONHPRCWDOFSQ-VQIWEWKSSA-N |
Isomerische SMILES |
CCCCNC1=NC(=NC2=C1N=C(C=C2)CC3=CC=C(C=C3)C[N+](C)(C)CC4=CC=C(C=C4)NC(=O)OC[C@@H](C)SSC5=NC=C(C=C5)[N+](=O)[O-])N.C(=O)[O-] |
Kanonische SMILES |
CCCCNC1=NC(=NC2=C1N=C(C=C2)CC3=CC=C(C=C3)C[N+](C)(C)CC4=CC=C(C=C4)NC(=O)OCC(C)SSC5=NC=C(C=C5)[N+](=O)[O-])N.C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


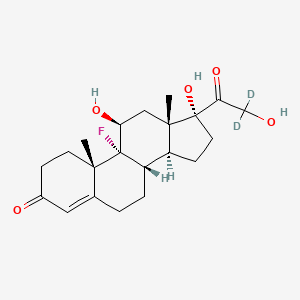
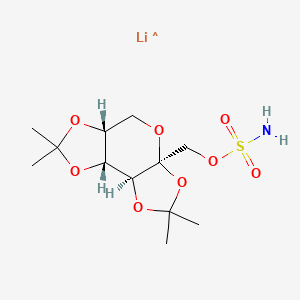
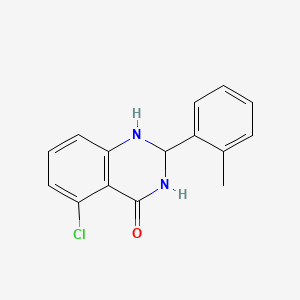
![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15141401.png)



